![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluoromethoxy)phenyl]isoxazole CAS No. 387824-49-9](/img/structure/B1304650.png)

5-[4-(Trifluoromethoxy)phenyl]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

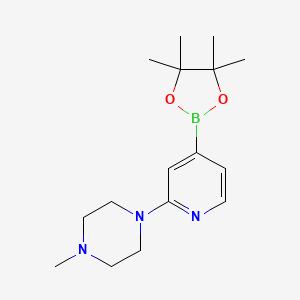

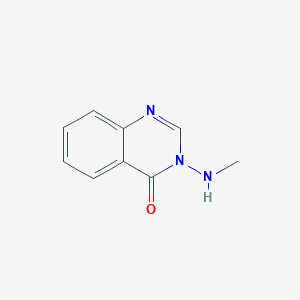

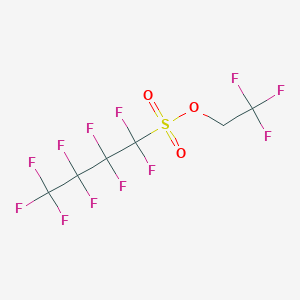

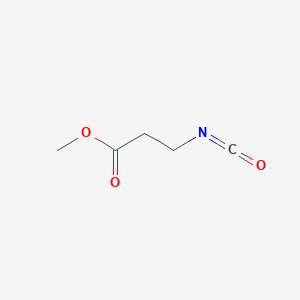

“5-[4-(Trifluoromethoxy)phenyl]isoxazole” is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethoxy)phenyl]isoxazole” is represented by the formula C10H6F3NO2 . The structure includes an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various methods, including denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . The scope of these protocols has been extended to the synthesis of perfluoroalkylated isoxazoles .

Physical And Chemical Properties Analysis

“5-[4-(Trifluoromethoxy)phenyl]isoxazole” has a molecular weight of 229.16 . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data.

Scientific Research Applications

Inhibition of Human Soluble Epoxide Hydrolase (sEH)

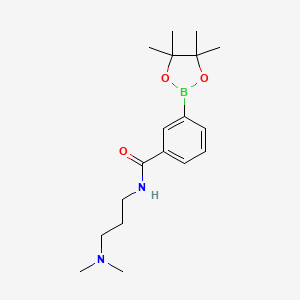

A series of N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized. These compounds show promise as inhibitors of human soluble epoxide hydrolase . sEH inhibition is relevant in drug development, particularly for managing cardiovascular diseases and inflammation. By targeting sEH, researchers aim to modulate lipid signaling pathways and enhance tissue repair.

Electrochromic Materials

Researchers have synthesized 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles. These materials exhibit electrochromic behavior, meaning they change color in response to an applied voltage. Electrochromic devices find applications in smart windows, displays, and sensors. The unique properties of this compound contribute to the development of efficient and responsive electrochromic coatings .

Mechanism of Action

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is also interest in the development of isoxazole derivatives as regulators of immune functions .

properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQWIIUKPAQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)